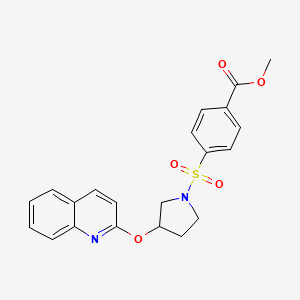

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-27-21(24)16-6-9-18(10-7-16)29(25,26)23-13-12-17(14-23)28-20-11-8-15-4-2-3-5-19(15)22-20/h2-11,17H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZMFVCWPFPTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The pyrrolidine ring can be constructed via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

The final step involves the coupling of the quinoline and pyrrolidine intermediates with a benzoate ester. This can be achieved through nucleophilic substitution reactions, where the quinoline moiety is activated with a leaving group, and the pyrrolidine nucleophile attacks the activated site. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts to identify the most efficient conditions for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro groups on the quinoline can be reduced to amines.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity to certain receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on substituent effects and core structural variations.

Structural Analogues from

The Catalog of Pyridine Compounds (2017) lists pyridine derivatives with pyrrolidin-1-yl substituents, such as:

4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine (p. 231) Core: Pyridine (electron-deficient aromatic ring). Substituents: A pyrrolidine with a bulky tert-butyldimethylsilyloxy (tBDMS) group at the 3-position, along with nitro and iodo groups. Key Differences: The tBDMS group increases steric hindrance and lipophilicity compared to the target compound’s quinoline moiety. The nitro and iodo groups may enhance electrophilicity or reactivity.

4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine (p. 232) Core: Pyridine. Substituents: Similar tBDMS-modified pyrrolidine, but with an amine group replacing the nitro substituent.

Hypothetical Comparison Table

Key Observations

Core Structure : The target compound’s benzoate ester core differs from the pyridine derivatives in . Benzoate esters are more lipophilic than pyridines, which could influence membrane permeability.

tBDMS groups in compounds increase steric bulk and lipophilicity, which may reduce solubility but improve metabolic stability. The sulfonyl group in the target compound could improve aqueous solubility relative to the tBDMS-modified compounds, though direct solubility data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.